molecular formula C21H18N2O5 B12000928 Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate

Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate

Cat. No.: B12000928
M. Wt: 378.4 g/mol
InChI Key: HVGRQIZBCMTENH-UHFFFAOYSA-N
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Description

Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a benzoate ester, and a prop-2-en-1-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Benzoate Ester: The benzoate ester can be formed through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and prop-2-en-1-yl groups, leading to the formation of quinone and epoxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester and quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone and epoxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinoline and benzoate derivatives.

Scientific Research Applications

Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activities.

    Pathways Involved: It can affect signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.

    Benzoate Esters: Compounds with benzoate ester groups also show similar chemical reactivity.

Uniqueness

Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-[(4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18N2O5/c1-3-12-23-16-11-7-5-9-14(16)18(24)17(20(23)26)19(25)22-15-10-6-4-8-13(15)21(27)28-2/h3-11,24H,1,12H2,2H3,(H,22,25)

InChI Key

HVGRQIZBCMTENH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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